2-(3-Fluoro-2-methoxypyridin-4-yl)acetic acid
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Overview
Description
2-(3-Fluoro-2-methoxypyridin-4-yl)acetic acid is an organic compound with the molecular formula C8H8FNO3 This compound features a pyridine ring substituted with a fluoro group at the 3-position and a methoxy group at the 2-position, along with an acetic acid moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-2-methoxypyridin-4-yl)acetic acid typically involves the introduction of the fluoro and methoxy groups onto the pyridine ring, followed by the attachment of the acetic acid moiety. One common method involves the use of fluorinated pyridine derivatives as starting materials. The methoxy group can be introduced via nucleophilic substitution reactions, while the acetic acid moiety can be attached through carboxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-2-methoxypyridin-4-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the fluoro group to other functional groups.
Substitution: The methoxy and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(3-Fluoro-2-methoxypyridin-4-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-2-methoxypyridin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The acetic acid moiety may also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-2-(3-fluoro-2-methoxypyridin-4-yl)acetic acid: This compound has an additional fluoro group, which may alter its chemical and biological properties.
(3-Fluoro-2-methoxypyridin-4-yl)boronic acid: This boronic acid derivative is used in Suzuki-Miyaura coupling reactions and has different reactivity compared to the acetic acid derivative
Uniqueness
2-(3-Fluoro-2-methoxypyridin-4-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both fluoro and methoxy groups can enhance its stability and reactivity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C8H8FNO3 |
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Molecular Weight |
185.15 g/mol |
IUPAC Name |
2-(3-fluoro-2-methoxypyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H8FNO3/c1-13-8-7(9)5(2-3-10-8)4-6(11)12/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
UPSAIDRYHGYTKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1F)CC(=O)O |
Origin of Product |
United States |
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